

Molecular weight and formula of C₈H₁₀ClN₃O₂

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Compound of Interest

Compound Name:	Ethyl 2-(6-chloropyrazin-2-ylamino)acetate
CAS No.:	1248727-01-6
Cat. No.:	B1464531

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Technical Profile: C₈H₁₀ClN₃O₂ Structural Elucidation, Isomerism, and Pharmaceutical Utility Executive Summary

The molecular formula C₈H₁₀ClN₃O₂ represents a specific stoichiometric ratio yielding a molecular weight of approximately 215.64 g/mol ^[1] In drug development and organic chemistry, this formula does not refer to a single unique entity but rather describes a "chemical space" occupied by two distinct classes of compounds:

- **Ionic Salts:** Specifically 4-Guanidinobenzoic acid hydrochloride, a serine protease inhibitor.
- **Covalent Scaffolds:** Substituted pyrimidines, such as Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate, used as intermediates in the synthesis of bioactive heterocycles.

This guide provides a definitive breakdown of the physicochemical constants, analyzes the two primary structural candidates, and outlines experimental protocols for their differentiation and use.

Physicochemical Core

The fundamental constants below apply to the stoichiometric formula $C_8H_{10}ClN_3O_2$.^[2] Researchers must note that "Exact Mass" is critical for high-resolution mass spectrometry (HRMS) validation.

Property	Value	Unit	Notes
Molecular Formula	$C_8H_{10}ClN_3O_2$	-	-
Average Molecular Weight	215.64	g/mol	Based on standard atomic weights. ^{[3][4]}
Monoisotopic Mass	215.046	Da	For HRMS (Cl^{35} isotope).
Elemental Composition	C (44.56%), H (4.67%), Cl (16.44%), N (19.49%), O (14.84%)	%	Theoretical values.
Heavy Atom Count	14	-	Non-hydrogen atoms.
Double Bond Equivalent (DBE)	5 (Covalent) / 6 (Salt)	-	Degree of unsaturation.

Primary Structural Candidates

In a research context, encountering this formula typically points to one of the following two compounds. Correct identification is paramount as their reactivities and biological profiles are diametrically opposed.

Candidate A: 4-Guanidinobenzoic Acid Hydrochloride^{[1][2][3][5]}

- CAS Number: 42823-46-1^{[1][2][3][4][5][6][7]}
- Nature: Ionic Salt (Hydrochloride of $C_8H_9N_3O_2$).
- Structure: A benzoic acid core substituted with a guanidino group.^{[1][2][3][5][6]} The chloride is a counter-ion.

- Application: A potent serine protease inhibitor. It mimics the arginine side chain, binding to the active site of enzymes like trypsin, thrombin, and acrosin. It is widely used in biochemical assays to prevent protein degradation during lysis.

Candidate B: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate[8]

- CAS Number: 1095822-23-3[8]
- Nature: Covalent Organic Molecule.
- Structure: A pyrimidine ring with chloro, amino, and ethyl acetate substituents.
- Application: A pharmaceutical intermediate.[9] This scaffold is a precursor for fusing bicyclic systems (e.g., pyrrolopyrimidines) in the development of kinase inhibitors or antiviral agents.

Technical Deep Dive: 4-Guanidinobenzoic Acid HCl

As the most biologically relevant isomer, the properties of the guanidinobenzoic acid salt are detailed below.

Mechanism of Action (Protease Inhibition)

This compound functions as an active-site directed inhibitor. The guanidino group (-NH-C(=NH)NH_2) is positively charged at physiological pH, structurally mimicking the side chain of Arginine. Serine proteases (e.g., Trypsin) specifically recognize basic residues. The inhibitor binds to the S1 pocket of the enzyme, blocking the catalytic triad from processing valid substrates.

Experimental Protocol: Preparation of Protease Inhibitor Stock

Objective: Prepare a stable 100 mM stock solution for assay use.

- Weighing: Accurately weigh 21.56 mg of 4-Guanidinobenzoic acid hydrochloride.
- Solvent Selection:
 - Preferred: Dimethyl Sulfoxide (DMSO) (anhydrous).

- Alternative: Sterile Deionized Water (Note: Aqueous solutions are less stable long-term due to potential hydrolysis of the guanidino moiety).
- Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds.
- Storage: Aliquot into 50 μ L volumes and store at -20°C . Avoid freeze-thaw cycles.
- Usage: Dilute 1:1000 in lysis buffer for a working concentration of 100 μM .

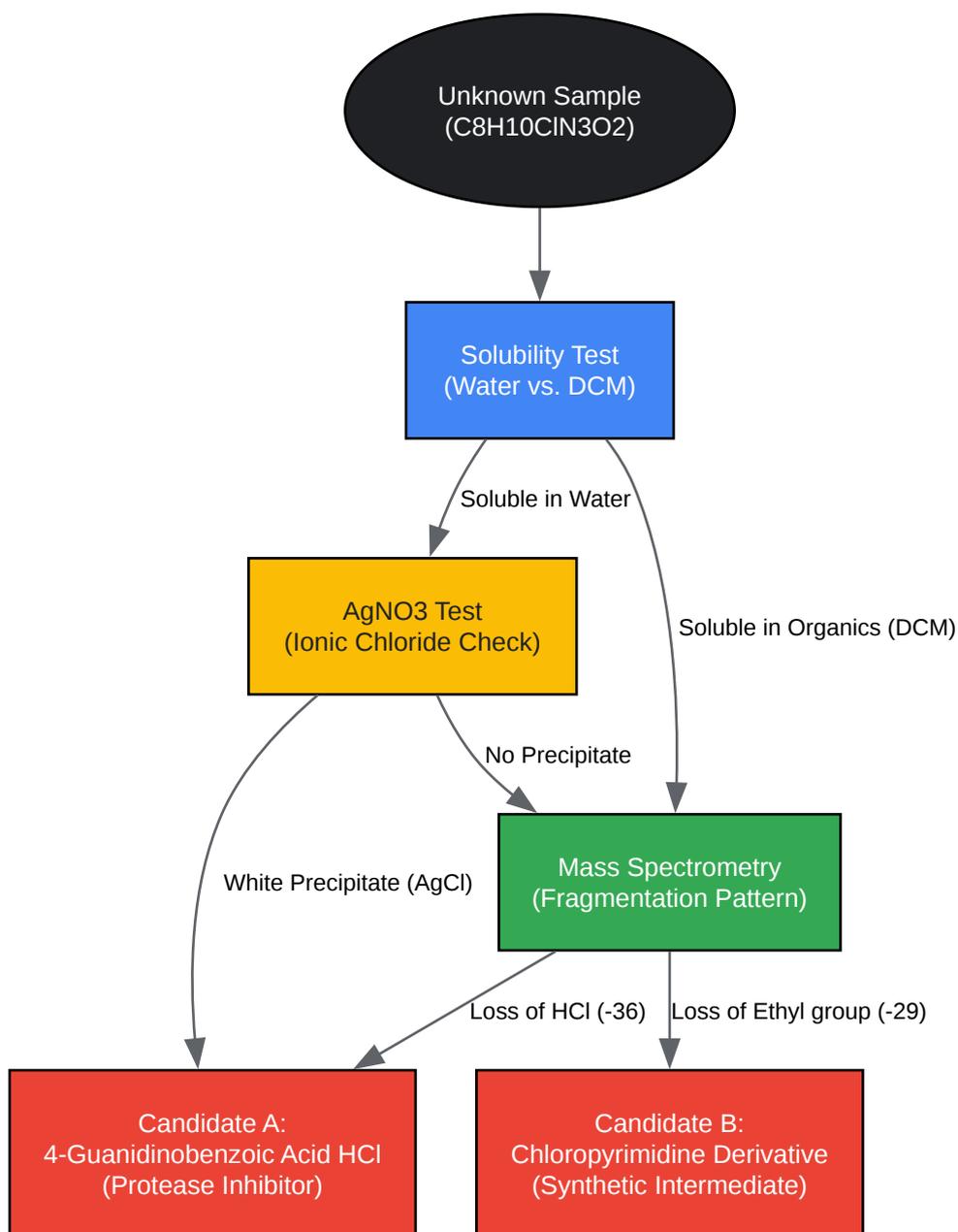
Analytical Differentiation Workflow

To determine which " $\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}_2$ " is present in an unknown sample, follow this self-validating analytical logic.

Silver Nitrate Precipitation Test (The "Salt" Check)

- Principle: Ionic chlorides react immediately with Ag^+ to form insoluble AgCl . Covalently bonded chlorine (on the pyrimidine ring) will not react under mild conditions.
- Method: Dissolve 5 mg of sample in 1 mL water/ethanol (1:1). Add 2 drops of 0.1 M AgNO_3 .
- Result:
 - Immediate White Precipitate: Indicates Candidate A (Ionic Chloride).
 - No Precipitate: Indicates Candidate B (Covalent Chlorine).

Visualization of Analytical Logic (DOT Diagram)



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Figure 1: Decision matrix for the structural identification of $C_8H_{10}ClN_3O_2$ isomers based on solubility and chemical reactivity.

References

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